N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a dihydroxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The key steps include:
Formation of the triazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Attachment of the methoxyphenyl group:
Condensation with dihydroxyphenyl: The final step involves the condensation of the triazole derivative with a dihydroxyphenyl compound under specific reaction conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring and the phenyl groups, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring structure and may have similar chemical properties and reactivity.
Phenylhydrazones: Compounds with phenylhydrazone moieties may exhibit similar biological activities.
Methoxyphenyl compounds: These compounds share the methoxyphenyl group and may have comparable chemical behavior.
The uniqueness of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303102-68-3 |
---|---|
Molecular Formula |
C20H21N5O4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O4S/c1-3-25-19(13-5-8-16(29-2)9-6-13)23-24-20(25)30-12-18(28)22-21-11-14-4-7-15(26)10-17(14)27/h4-11,26-27H,3,12H2,1-2H3,(H,22,28)/b21-11+ |
InChI Key |
ILFSIRFAAUCLCZ-SRZZPIQSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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